4-Acetyl-1H-pyrrole-2-carboxamide

Description

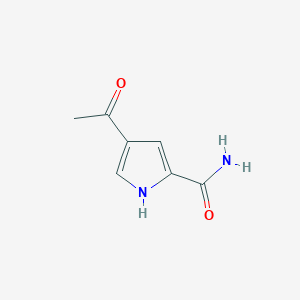

4-Acetyl-1H-pyrrole-2-carboxamide is a pyrrole-based heterocyclic compound featuring an acetyl group at the 4-position and a carboxamide group at the 2-position of the pyrrole ring.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-acetyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)5-2-6(7(8)11)9-3-5/h2-3,9H,1H3,(H2,8,11) |

InChI Key |

KVXDFCOBQOYOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1H-pyrrole-2-carboxamide typically involves the condensation of a pyrrole derivative with an acetylating agent. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.

Reduction: The carbonyl groups can be reduced to corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyrrole-2,3-diones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

Research indicates that 4-acetyl-1H-pyrrole-2-carboxamide exhibits various biological activities:

- Anticancer Potential : Recent studies have highlighted its role as a potential anticancer agent. Compounds derived from pyrrole structures have shown effectiveness against various cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest .

- Antituberculosis Activity : A study focusing on pyrrole-2-carboxamides revealed that derivatives of this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compounds were designed based on structure-guided strategies and showed low cytotoxicity alongside high efficacy in inhibiting mycolic acid biosynthesis .

Applications in Material Science

In addition to its biological applications, this compound is explored for its potential use in materials science:

- Synthesis of Polymers : It can serve as an intermediate for synthesizing more complex organic molecules, potentially leading to new polymeric materials with tailored properties.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application development. Various techniques are employed to study these interactions:

- Binding Affinity Studies : The presence of both acetyl and carboxamide groups facilitates hydrogen bonding and electrostatic interactions, influencing binding affinity towards biological macromolecules. This characteristic is essential for designing effective drug candidates.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrole derivatives but stands out due to its unique combination of functional groups. This distinct arrangement allows for diverse chemical modifications, enhancing its potential applications across various research fields.

| Compound | Key Features | Potential Applications |

|---|---|---|

| This compound | Acetyl and carboxamide groups | Anticancer agents, antituberculosis drugs |

| Pyrrole derivatives | Varying substituents on the pyrrole ring | Drug development, polymer synthesis |

| Pyrrole-based hybrids | Combined functionalities for enhanced activity | Targeted therapy in cancer treatment |

Case Studies

- Anticancer Research : A study published in PubMed reviewed pyrrole-containing hybrids as potential anticancer agents. It discussed their mechanisms of action and biological activity against cancer cells, emphasizing the importance of structural modifications for enhancing efficacy .

- Tuberculosis Treatment : Research on pyrrole-2-carboxamides demonstrated their effectiveness against drug-resistant tuberculosis strains. The study identified specific structural features that contributed to their high activity levels while maintaining low toxicity profiles .

- Material Science Innovations : Investigations into the polymerization capabilities of pyrrole derivatives suggested their utility in creating novel materials with specific mechanical properties. These advancements could lead to new applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-Acetyl-1H-pyrrole-2-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Variations

4-Phenylpyrrole-2-carboxamides

A series of 4-phenylpyrrole-2-carboxamides (e.g., 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide) demonstrated potent antimicrobial activity. Compounds 5c and 5e exhibited MIC values of 6.05–6.25 µg/mL against Gram-negative bacteria, attributed to the phenyl group’s hydrophobic interactions with bacterial membranes .

4-Amino Derivatives

Compounds such as 4-amino-N-(2-aminopropyl)-1-methyl-1H-pyrrole-2-carboxamide (70) were synthesized via hydrogenation but lacked full characterization . The amino group at the 4-position could enhance solubility via protonation, whereas the acetyl group in 4-Acetyl-1H-pyrrole-2-carboxamide may reduce basicity, affecting pH-dependent absorption.

Butyryl and Alkyl Substituents

The furylmethyl group further introduces π-π stacking capabilities, which are absent in the simpler acetyl-substituted analogue . Similarly, 3-amino-1-ethyl-4-propyl-1H-pyrrole-2-carboxamide highlights how alkyl chain length and substitution position (3-amino vs. 4-acetyl) can sterically hinder or facilitate receptor binding .

Key Observations :

- Phenyl vs. Acetyl : Phenyl groups enhance antimicrobial activity via hydrophobic interactions, while acetyl groups may prioritize electronic effects over lipophilicity.

- Amino vs. Acetyl: Amino groups improve solubility but may reduce metabolic stability compared to acetylated derivatives.

Biological Activity

4-Acetyl-1H-pyrrole-2-carboxamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a pyrrole ring with an acetyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that derivatives of pyrrole-2-carboxamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with this scaffold showed potent activity against Mycobacterium tuberculosis (Mtb) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 0.016 μg/mL, indicating strong efficacy against drug-resistant strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | M. tuberculosis |

| Derivative A | <0.016 | M. smegmatis |

| Derivative B | 0.5 | Escherichia coli |

2. Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes, such as adenylyl cyclase in Giardia lamblia. This inhibition was characterized as competitive, providing a promising avenue for developing metabolic inhibitors against this parasite . The structural data from the nucleotidyl cyclase model allowed for targeted design of inhibitors based on the binding affinity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G-protein-coupled receptors (GPCRs) : Molecular dynamics simulations have shown that compounds based on this structure can modulate GPCR activity, influencing physiological processes and drug efficacy .

- Mycolic Acid Biosynthesis : The compound has been identified as a potential inhibitor of the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis, thereby affecting the integrity of the bacterial cell wall .

Case Study 1: Antitubercular Activity

A series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their antitubercular activity. Compound modifications led to significant increases in potency, particularly when bulky substituents were introduced to the carboxamide group. For example, a derivative with an adamantyl group displayed potency comparable to first-line anti-TB drugs like isoniazid .

Case Study 2: Giardia Inhibition

In another study focusing on Giardia lamblia, this compound was shown to effectively inhibit adenylyl cyclase activity, which is vital for the parasite's metabolism. This finding supports its potential use as a therapeutic agent against giardiasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.